Hexacarbonylvanadium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexacarbonylvanadium is a useful research compound. Its molecular formula is C6H12O6V and its molecular weight is 231.09738. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Reduction Reactions

V(CO)₆ readily undergoes one-electron reduction to form the [V(CO)₆]⁻ anion, a key intermediate in its reactivity. This process is central to its synthesis and downstream applications:

Key Reduction Pathways:

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| VCl₃ + Na (CO atmosphere) | 160°C, 200 atm CO, diglyme solvent | [Na(diglyme)₂][V(CO)₆] | |

| [V(CO)₆]⁻ + H₃PO₄ | Acidic conditions, room temperature | V(CO)₆ + H₂ |

The reduction of VCl₃ with sodium under CO pressure (Calderazzo method) produces the sodium hexacarbonylvanadate salt, which is subsequently oxidized to yield neutral V(CO)₆ .

Substitution Reactions

V(CO)₆ undergoes ligand substitution with tertiary phosphines and other Lewis bases, often leading to disproportionation:

Example Reaction:

With tertiary phosphines (PR₃):

2 V(CO)₆ + 2 PR₃ → [V(CO)₅(PR₃)]₂ + 2 CO

This reaction typically produces dimeric species due to the odd electron count of V(CO)₆ .

Reactions with Cyclopentadienyl Ligands

V(CO)₆ reacts with cyclopentadienyl (Cp) donors to form organometallic complexes:

Reaction with C₅H₅HgCl:

V(CO)₆ + C₅H₅HgCl → (C₅H₅)V(CO)₄ + Hg + 2 CO

The product, (C₅H₅)V(CO)₄, is a volatile orange "piano-stool" complex used in catalysis .

Reactions with Aromatic Compounds

V(CO)₆ reacts with arenes under mild conditions to form cationic arene complexes:

Key Findings from Calderazzo et al. (1982) :

| Arene | Reaction Conditions | Product |

|---|---|---|

| 1,2,4,5-Tetramethylbenzene | 35°C, heptane, argon atmosphere | [V(CO)₄(C₆H₂Me₄)]⁺[V(CO)₆]⁻ |

These reactions proceed via CO displacement by the arene, stabilized by electron-donating methyl groups .

Thermal Decomposition

V(CO)₆ is thermally unstable, decomposing above 70°C to release CO and form vanadium oxides:

Decomposition Pathway:

V(CO)₆ → V + 6 CO (Δ)

This property necessitates handling under inert atmospheres .

Oxidation Reactions

The [V(CO)₆]⁻ anion can be oxidized using mild oxidizing agents:

With FeCl₃ or Hg(OAc)₂:

2 [V(CO)₆]⁻ + Hg²⁺ → 2 V(CO)₆ + Hg

This method is employed in industrial-scale recovery of V(CO)₆ .

Structural and Stability Insights

Eigenschaften

CAS-Nummer |

14024-00-1 |

|---|---|

Molekularformel |

C6H12O6V |

Molekulargewicht |

231.09738 |

IUPAC-Name |

carbon monoxide;vanadium |

InChI |

InChI=1S/6CO.V/c6*1-2; |

InChI-Schlüssel |

BVSRFQDQORQURQ-UHFFFAOYSA-N |

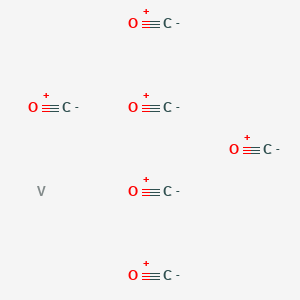

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.